molecular formula C10H12ClNO2 B1405439 [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol CAS No. 1431534-22-3

[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

Cat. No. B1405439
M. Wt: 213.66 g/mol
InChI Key: MPTLWLFOSCOWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133129B2

Procedure details

Using 2-chloro-6-(hydroxymethyl)pyridin-3-ol and (bromomethyl)cyclopropane, and in the same manner as in Example 5, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1.Br[CH2:12][CH:13]1[CH2:15][CH2:14]1>>[Cl:1][C:2]1[N:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH2:12][CH:13]1[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=N1)CO)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.